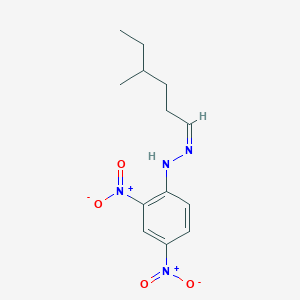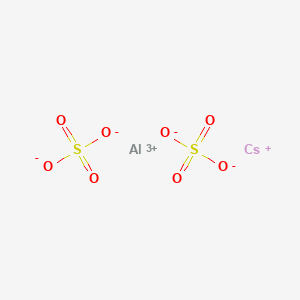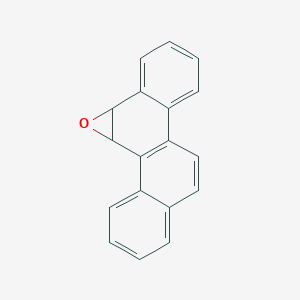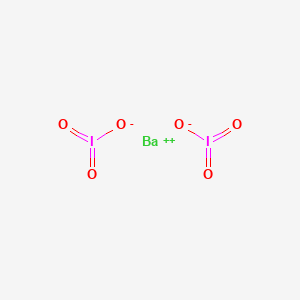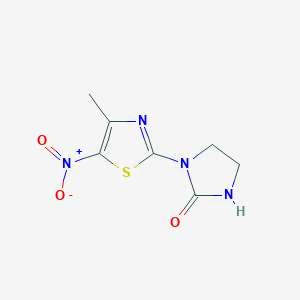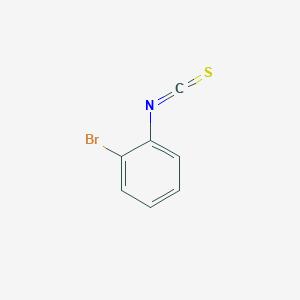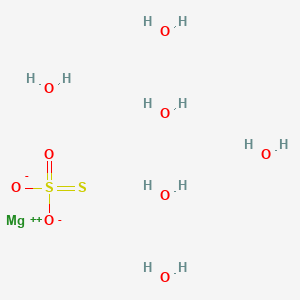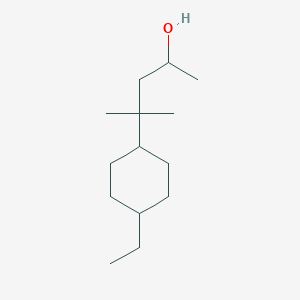
8-Hydroxyquinoline-2-carboxaldehyde
Overview
Description
8-Hydroxyquinoline-2-carboxaldehyde (HQC) is an aromatic heterocyclic compound with a wide range of uses in scientific research, including in the synthesis of various organic compounds, as well as in biochemical and physiological studies. HQC is a highly reactive and versatile molecule, and its properties make it an important tool for scientists in many fields.
Scientific Research Applications
Synthesis and Structural Characterization in Coordination Chemistry : This compound has been used in synthesizing and characterizing metal coordination compounds, particularly with Zn(II). Such coordination compounds are structurally characterized using techniques like IR, Raman spectra, and XRD, offering insights into complex formation constants and molecular structure description (L. V. de Freitas et al., 2018).
DNA Binding Properties and Potential Antitumor Applications : Cu(II) complexes derived from 8-Hydroxyquinoline-2-carboxaldehyde have shown strong DNA intercalation capabilities, which suggests their potential use as antitumor drugs (Liu Yong-chun, 2010).
Potential in Alzheimer's Disease Treatment : The compound's derivative, this compound isonicotinoyl hydrazone, has been studied for its potential as a metal-protein attenuating compound in treating Alzheimer's disease. Structural and vibrational studies aid in understanding its interactions at the molecular level (L. V. de Freitas et al., 2013).
Polymer Science and Biological Activity : Schiff base compounds derived from this compound have been prepared and characterized for their complexation with metals like Fe3+, demonstrating applications in areas like polymer science and biological activity studies (R. Mladenova et al., 2002).
Crystal Structures and DNA-Binding in Antitumor Drug Development : The crystal structures and DNA-binding properties of complexes derived from this compound have been studied, particularly in the context of developing potential antitumor drugs (Yong-chun Liu et al., 2014).
Antioxidation and DNA-Binding in Lanthanide(III) Complexes : Binuclear lanthanide(III) complexes with Schiff base ligands derived from this compound have shown strong DNA-binding properties and antioxidation abilities, suggesting their use in medicinal chemistry (Yong-chun Liu et al., 2012).
Supramolecular Chemistry Applications : The compound has been used in the development of new supramolecular sensors, emitting devices, or self-assembled aggregates, demonstrating its versatility in supramolecular chemistry (M. Albrecht et al., 2008).
Neurotherapeutic Applications : A study on a Ho(III) dinuclear complex derived from this compound suggests its potential application in treating mania and reducing specific protein expressions related to neuroregulatory mechanisms (Yonghua Chen et al., 2020).
Broad Spectrum Drug Molecule Development in Medicinal Chemistry : The compound's derivatives have been a focus in medicinal chemistry for developing potent, target-based broad-spectrum drug molecules for various diseases like cancer, HIV, and neurodegenerative disorders (Rohini Gupta et al., 2021).
Anti-Prostate Cancer Activity : Copper complexes of this compound have shown significant anti-prostate cancer activity, suggesting their potential in cancer treatment (Fang Xie and Fangyu Peng, 2017).
Mechanism of Action
Target of Action
8-Hydroxyquinoline-2-carboxaldehyde (8-HQC) is a complexing agent that primarily targets 2-Oxoglutarate (2OG) and iron-dependent oxygenases . These are considered promising therapeutic biotargets for various human diseases . It also has a strong chelating effect on Fe (II), suggesting its function as a siderophore .
Mode of Action
8-HQC interacts with its targets by inhibiting the 2OG oxygenase subfamilies, which include nucleic acid demethylases and γ-butyrobetaine hydroxylase . It has been validated as a cell-active inhibitor of 2OG-dependent histone lysine demethylases (KDM) and an inhibitor of fat mass and obesity associated protein (FTO) . FTO is a 2OG-dependent N-methyl nucleic acid demethylase that acts on substrates including 3-methylthymidine, 3-methyluracil, and 6-methyladenine .
Biochemical Pathways
The action of 8-HQC affects the biochemical pathways involving 2OG-dependent enzymes. These enzymes play crucial roles in epigenetic processes . The inhibition of these enzymes by 8-HQC can lead to changes in the methylation status of nucleic acids, affecting gene expression and cellular functions .
Pharmacokinetics
It is known that the compound iox1, which is structurally similar to 8-hqc, suffers from low cell permeability
Result of Action
The inhibition of 2OG-dependent enzymes by 8-HQC can lead to changes in the methylation status of nucleic acids . This can affect gene expression and cellular functions, potentially leading to therapeutic effects in various diseases . In addition, 8-HQC has demonstrated the ability to inhibit the growth of prostate cancer cells .
Action Environment
The action of 8-HQC can be influenced by environmental factors. For example, the presence of water can cause fluorescence quenching in certain derivatives of 8-HQC . This suggests that the compound’s action, efficacy, and stability may be affected by the hydration status of its environment.
Safety and Hazards
Future Directions
Compounds containing the 8-hydroxyquinoline moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .
Biochemical Analysis
Biochemical Properties
8-Hydroxyquinoline-2-carboxaldehyde is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can be used in the preparation of 8-hydroxy-2-quinoline-1-aminopyrene by Schiff-base reaction with 1-aminopyrene . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved .
Cellular Effects
The effects of this compound on cells are diverse and context-dependent. For example, it has been reported to show promising antiproliferative potency and high selectivity toward ovarian cancer cells . It influences cell function by impacting various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms are dependent on the biochemical and cellular context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, it has been shown to suppress the growth of prostate cancer cells implanted in athymic nu/nu mice . The specific effects can depend on the dosage and the specific animal model used.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that depends on the specific cellular context. It can interact with transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function can vary depending on the specific cellular context. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
properties
IUPAC Name |
8-hydroxyquinoline-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-6-8-5-4-7-2-1-3-9(13)10(7)11-8/h1-6,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBPIHCMXPQAIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344771 | |
| Record name | 8-Hydroxyquinoline-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14510-06-6 | |
| Record name | 8-Hydroxyquinoline-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Hydroxy-2-quinolinecarboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 8-Hydroxyquinoline-2-carboxaldehyde frequently acts as a precursor for Schiff base ligands. These ligands, often formed by reaction with aroylhydrazines, chelate metal ions like Cu(II), Ni(II), and various lanthanides. [, , , ] The resulting metal complexes have demonstrated various activities, including:
- DNA Intercalation: These complexes can intercalate into DNA, potentially interfering with DNA replication and transcription. This mechanism suggests potential applications as anticancer agents. [, , , ]
- Metal Chelation: Some derivatives, like this compound isonicotinoyl hydrazone (INHHQ), show strong chelation abilities towards metals like copper, zinc, iron, and aluminum. This property makes them potentially useful for treating diseases associated with metal dyshomeostasis, such as Alzheimer's disease. []
- Antioxidant Activity: Certain metal complexes, particularly those containing active phenolic hydroxyl groups, exhibit strong scavenging effects on hydroxyl and superoxide radicals, indicating potential antioxidant properties. []
A:
- Spectroscopic Data: Characterization typically involves techniques like IR, 1H NMR, and ESI-MS. For specific data, refer to individual research articles. [, , ]
- Electrospun fibers: Chitosan Schiff base derivatives of this compound blended with polylactide create fibers with antibacterial and anticancer properties. []
- Chitosan films: Polyethers with 8-hydroxy-2-quinolinylimine end groups, prepared using this compound, show potential for remedying iron deficiency in plants and are compatible with chitosan films for controlled release. []
ANone: While this compound itself is not typically used as a catalyst, its metal complexes may exhibit catalytic activity, although this area requires further investigation.
ANone: Computational methods, such as Density Functional Theory (DFT), are used to:
- Predict Binding Energies: DFT calculations help determine the binding energies of metal ions with this compound derivatives, aiding in the design of metal chelators. []
- Molecular Docking: This technique helps visualize and understand the interaction mechanism between this compound-based complexes and their biological targets, such as proteins involved in disease pathways. []
ANone: SAR studies reveal that modifications to the this compound scaffold influence activity:
- Aryl substituents: The nature of the substituent on the aroylhydrazine moiety affects DNA binding affinity and antioxidant activity. Electron-donating groups generally enhance these properties. []
- Phenolic hydroxyl group: This group contributes significantly to antioxidant activity, particularly in scavenging hydroxyl radicals. []
- N-heteroaromatic substituents: These groups enhance superoxide radical scavenging activity. []
ANone: Research on this compound and its derivatives bridges several disciplines:
- Chemistry: Synthetic methods are developed for new derivatives, and their structural characterization is performed. [, ]
- Biology: Studies focus on the biological activity of the compounds, including their interaction with DNA, metal chelation properties, and effects on cell lines. [, , ]
- Materials Science: Researchers are exploring the incorporation of these compounds into various materials, like electrospun fibers and films, for applications in biomedicine and agriculture. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate](/img/structure/B79983.png)
